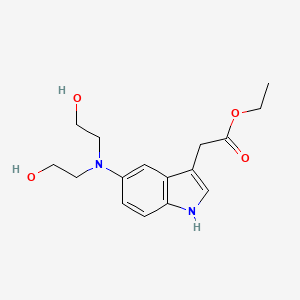
Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a bis(2-hydroxyethyl)amino group and an ethyl acetate moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with bis(2-hydroxyethyl)amine in the presence of a suitable base such as sodium hydride.
Esterification: The final step involves the esterification of the indole derivative with ethyl acetate. This can be achieved using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the ester moiety, converting it to the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the bis(2-hydroxyethyl)amino group. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester moiety.
Substitution: Substituted bis(2-hydroxyethyl)amino derivatives.
Scientific Research Applications
Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester moiety can undergo hydrolysis, releasing the active indole derivative.
Comparison with Similar Compounds
Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring indole derivative with a simpler structure.
Serotonin: A neurotransmitter with an indole core and a hydroxyl group.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6959-78-0 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-[5-[bis(2-hydroxyethyl)amino]-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-2-22-16(21)9-12-11-17-15-4-3-13(10-14(12)15)18(5-7-19)6-8-20/h3-4,10-11,17,19-20H,2,5-9H2,1H3 |
InChI Key |
GCMQNVDOHOMSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


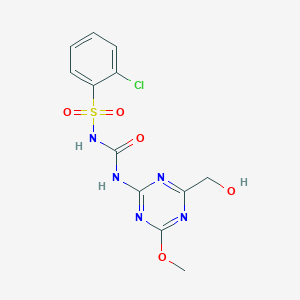

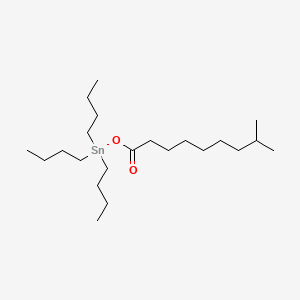
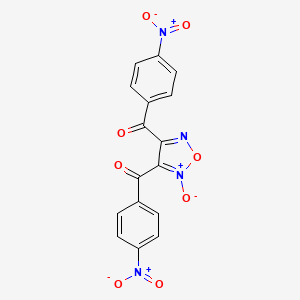
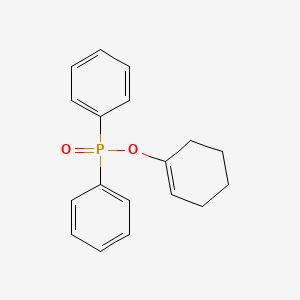
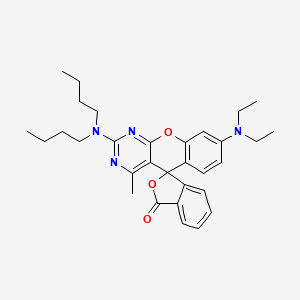

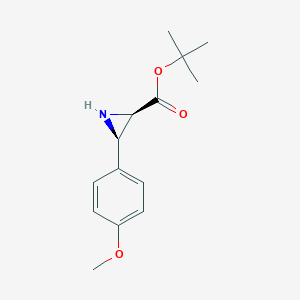
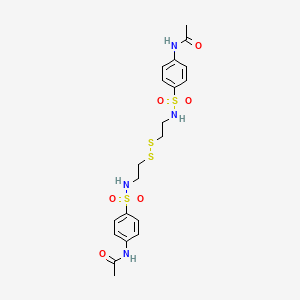
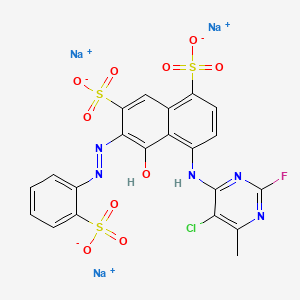
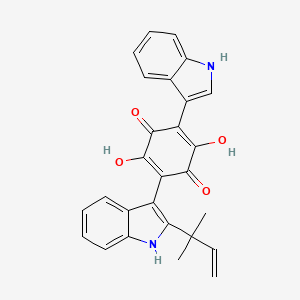

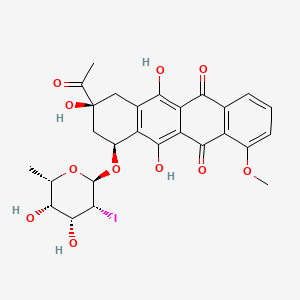
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
